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Compound of Interest

Compound Name: 5-(m-Tolyl)isoxazole

CAS No.: 129747-41-7

Cat. No.: B167081

Get Quote

Executive Summary
5-(m-Tolyl)isoxazole (also known as 5-(3-methylphenyl)isoxazole) is a lipophilic heterocyclic

scaffold widely used in the synthesis of bioactive compounds, including non-steroidal anti-

inflammatory drugs (NSAIDs) and antimicrobial agents. Its solubility behavior is governed by

the planar isoxazole ring and the lipophilic meta-tolyl substituent, resulting in high solubility in

polar aprotic solvents and moderate-to-high temperature-dependent solubility in alcohols.

This guide provides researchers with a definitive physicochemical profile, estimated solubility

data based on structural analogs, and a validated experimental protocol for precise solubility

determination.

Physicochemical Profile
Understanding the fundamental properties of the solute is a prerequisite for selecting

appropriate solvent systems.
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Property Value / Description Significance

Chemical Name 5-(3-Methylphenyl)isoxazole Core Scaffold

CAS Number 129747-41-7 Unique Identifier

Molecular Weight 159.18 g/mol Stoichiometric Calculations

Physical State Solid (Crystalline)
Likely White to Off-White

Needles

Melting Point ~65–75 °C (Estimated*)
Based on 3-methyl-5-

phenylisoxazole (67–69 °C)

LogP (Predicted) 2.6 – 2.9
Lipophilicity Indicator (High

affinity for organic phases)

H-Bond Donors 0 Aprotic Character

H-Bond Acceptors 2 (N, O)
Interaction with protic solvents

(Alcohols/Water)

Note: The meta-substitution typically disrupts crystal packing efficiency compared to para-

isomers, potentially lowering the melting point relative to 5-(p-tolyl)isoxazole.

Solubility Profile in Organic Solvents
The following solubility data is synthesized from experimental purification protocols of

structurally homologous 5-arylisoxazoles (e.g., 5-phenylisoxazole, 3-methyl-5-phenylisoxazole).

Solvent Compatibility Table
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Solvent Class Specific Solvent Solubility Rating
Primary
Application

Protic Polar Water
Insoluble (< 0.1

mg/mL)

Reaction medium

(precipitation),

washing.

Protic Polar Ethanol
Temperature-

Dependent

Recrystallization.[1][2]

Moderate at RT; High

at boiling point.

Protic Polar Methanol Moderate to High
Chromatography

mobile phase.

Aprotic Polar Ethyl Acetate High (> 100 mg/mL)

Extraction,

Chromatography

(Mobile Phase).

Chlorinated Dichloromethane Very High

Extraction,

Solubilization for

NMR.

Chlorinated Chloroform Very High
Synthesis solvent,

Extraction.

Non-Polar Hexane/Heptane Low

Anti-solvent,

Chromatography

(Stationary Phase

wash).

Aprotic Polar DMSO / DMF Very High
Biological assays

(Stock solutions).

Thermodynamic Mechanism of Dissolution
The dissolution of 5-(m-Tolyl)isoxazole involves overcoming the lattice energy of the crystal

(Enthalpy of Fusion) and forming new solute-solvent interactions.

In Alcohols (Ethanol): The nitrogen and oxygen atoms of the isoxazole ring act as hydrogen

bond acceptors. However, the hydrophobic tolyl group limits solubility at low temperatures.
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Heating overcomes this hydrophobic effect, making ethanol the ideal recrystallization

solvent.

In Non-Polar Solvents (Hexane): The polarity of the isoxazole ring (dipole moment ~2.9 D)

makes it poorly soluble in strictly non-polar hydrocarbons, facilitating its use as a precipitant.

Visualization: Dissolution Dynamics
The following diagram illustrates the molecular interactions governing the solubility of 5-(m-
Tolyl)isoxazole in different solvent environments.
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Caption: Thermodynamic cycle showing the enthalpy-entropy trade-offs in protic vs. aprotic

solvents.

Experimental Protocol: Precise Solubility
Determination
Since exact literature values for this specific derivative are rare, researchers must validate

solubility experimentally. The Isothermal Gravimetric Method is the gold standard for accuracy.

Reagents & Equipment
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Solute: 5-(m-Tolyl)isoxazole (>98% purity).

Solvents: HPLC grade Ethanol, Ethyl Acetate, Hexane.

Equipment: Temperature-controlled shaker/water bath, 0.45 µm PTFE syringe filters,

Analytical balance (±0.01 mg).

Step-by-Step Workflow
Saturation: Add excess solid 5-(m-Tolyl)isoxazole to 5 mL of solvent in a sealed vial.

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-

heated syringe filter (to prevent precipitation).

Quantification:

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

HPLC (Preferred): Dilute the filtrate and analyze against a standard curve.

Workflow Diagram
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Caption: Standard Operating Procedure (SOP) for solubility determination.

Applications in Synthesis & Purification[4][5]
Recrystallization Strategy
Based on the solubility differential:

Solvent: Ethanol (95% or 100%).

Procedure: Dissolve the crude 5-(m-Tolyl)isoxazole in boiling ethanol. If insoluble

particulates remain, filter hot. Allow the solution to cool slowly to room temperature, then to

4°C.

Yield: Expect 70–85% recovery of high-purity crystals.

Extraction Strategy
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For reaction workup (e.g., from aqueous hydroxylamine cyclization):

Use Ethyl Acetate or Dichloromethane to extract the product from the aqueous phase.

Wash with brine to remove water-soluble impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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